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molecular formula C12H16N2O5 B2967323 Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate CAS No. 310451-72-0

Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate

Cat. No. B2967323
M. Wt: 268.269
InChI Key: YVBURBOSAMMNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916599B2

Procedure details

2-Methoxy-ethylamine (1.55 mL, 17.8 mmol) was added to a stirred solution of 4-fluoro-3-nitro-benzoic acid ethyl ester (3.60 g, 16.9 mmol) and K2CO3 (4.67 g, 33.8 mmol) in 50 mL DMF. After stirring for 4 h the mixture was poured onto ice water, stirred for 10 min, filtered and dried.
Quantity
1.55 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
4.67 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][NH2:5].[CH2:6]([O:8][C:9](=[O:20])[C:10]1[CH:15]=[CH:14][C:13](F)=[C:12]([N+:17]([O-:19])=[O:18])[CH:11]=1)[CH3:7].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH2:6]([O:8][C:9](=[O:20])[C:10]1[CH:15]=[CH:14][C:13]([NH:5][CH2:4][CH2:3][O:2][CH3:1])=[C:12]([N+:17]([O-:19])=[O:18])[CH:11]=1)[CH3:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.55 mL
Type
reactant
Smiles
COCCN
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)F)[N+](=O)[O-])=O
Name
Quantity
4.67 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 4 h the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was poured onto ice water
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)OC(C1=CC(=C(C=C1)NCCOC)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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